molecular formula C22H25N3O5 B2808023 Methyl 4-(2-oxo-2-((2-(2-phenylmorpholino)ethyl)amino)acetamido)benzoate CAS No. 954025-41-3

Methyl 4-(2-oxo-2-((2-(2-phenylmorpholino)ethyl)amino)acetamido)benzoate

Cat. No. B2808023
CAS RN: 954025-41-3
M. Wt: 411.458
InChI Key: YKHCGUKYEUDNLO-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-((2-(2-phenylmorpholino)ethyl)amino)acetamido)benzoate” is a complex organic compound. It contains a benzoate group, an amide group, and a morpholino group, which suggests that it might have interesting chemical properties and potential applications in various fields .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. This compound contains several functional groups, including an amide and a benzoate, which can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Studies on substituted 4-pyrazolylbenzoates, such as ethyl and methyl derivatives, have revealed their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures are facilitated by various hydrogen bonds, showcasing the potential of similar compounds in the design of new materials with specific structural properties (Portilla et al., 2007).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, compounds like OxymaPure have been used as additives in the synthesis of α-ketoamide derivatives, demonstrating the compound's superiority in terms of purity and yield. This highlights the role of related compounds in facilitating organic synthesis, particularly in the development of novel pharmaceuticals (El‐Faham et al., 2013).

Material Sciences and Optical Storage

Research on azo polymers incorporating compounds like Nitrophenyl derivatives has explored their application in reversible optical storage. The cooperative motion of polar side groups in these polymers has been identified as a mechanism for photoinduced birefringence, suggesting potential applications in optical data storage and photonic devices (Meng et al., 1996).

Heterocyclic Chemistry and Antimicrobial Agents

The synthesis of new quinazolines as potential antimicrobial agents, where compounds related to the query chemical served as intermediates, underscores the importance of these substances in the development of new treatments for bacterial and fungal infections (Desai et al., 2007).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for a compound often depend on its properties and potential applications. For example, if this compound has interesting biological activity, it might be studied as a potential drug .

properties

IUPAC Name

methyl 4-[[2-oxo-2-[2-(2-phenylmorpholin-4-yl)ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-29-22(28)17-7-9-18(10-8-17)24-21(27)20(26)23-11-12-25-13-14-30-19(15-25)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCGUKYEUDNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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